molecular formula C12H12N2 B176495 2-(Aminomethyl)-6-phenylpyridine CAS No. 162614-74-6

2-(Aminomethyl)-6-phenylpyridine

Cat. No. B176495
M. Wt: 184.24 g/mol
InChI Key: KNIJLYUDLSFLDZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-phenylpyridine , also known as AMPP , is a chemical compound with the following properties:



  • Chemical Formula : C₁₂H₁₁N₂

  • Molecular Weight : Approximately 185.23 g/mol

  • Structure : It consists of a pyridine ring (with a phenyl group attached at position 6) and an aminomethyl group at position 2.



Synthesis Analysis

The synthesis of AMPP involves various methods, including:



  • Condensation Reactions : AMPP can be synthesized through condensation reactions between an aldehyde (such as benzaldehyde) and an amine (such as methylamine).

  • Heterocyclic Chemistry : The pyridine ring formation is a key step in its synthesis.



Molecular Structure Analysis

AMPP’s molecular structure comprises:



  • A six-membered pyridine ring.

  • A phenyl group attached to the pyridine ring.

  • An aminomethyl group (-CH₂NH₂) at position 2.



Chemical Reactions Analysis

AMPP participates in several chemical reactions:



  • Acylation : The amino group can undergo acylation reactions.

  • Reductive Amination : The aminomethyl group can react with aldehydes or ketones to form secondary amines.

  • Substitution Reactions : The phenyl group can undergo substitution reactions.



Physical And Chemical Properties Analysis


  • Physical State : AMPP is typically a white to pale yellow solid.

  • Melting Point : Approximately 70-75°C.

  • Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.


Scientific Research Applications

Synthesis and Structure

  • Synthesis and Catalytic Properties : 2-(Aminomethyl)-6-phenylpyridine derivatives have been used in the synthesis of CNN pincer palladium(II) and ruthenium(II) complexes. These complexes have shown significant catalytic activities, such as in the allylation of aldehydes and the transfer hydrogenation of ketones. These applications demonstrate the utility of 2-(Aminomethyl)-6-phenylpyridine in catalysis and materials science (Wang et al., 2011).

  • Complex Synthesis and Photophysical Properties : The compound has also been involved in the synthesis of functionalized polypyridine ligands used to prepare cyclometalated complexes of Iridium(III). These complexes exhibit notable photophysical properties and redox behavior, indicating potential applications in photochemistry and electrochemistry (Neve et al., 1999).

Chemical Reactions and Properties

  • Chemical Reactivity and Molecular Structure : Studies on the reactivity of various derivatives of 2,6-dihalogenopyridines, including 2-(Aminomethyl)-6-phenylpyridine, have provided insights into their chemical behavior and potential applications in synthetic chemistry (Streef et al., 1985).

  • Aminomethylation Reactions : The aminomethylation reactions of 2-(Aminomethyl)-6-phenylpyridine and related compounds have been studied for their potential in creating new chemical entities, which can be of importance in the development of new materials or pharmaceuticals (Smirnov et al., 1973).

Biological and Medicinal Applications

  • Neurotropic Activity : Research has been conducted on the neurotropic activity of new derivatives of 2-(Aminomethyl)-6-phenylpyridine, indicating potential applications in the development of therapeutic agents for neurological disorders (Palamarchuk et al., 2021).

  • Multipotent Drugs for Neurological Diseases : Derivatives of 2-(Aminomethyl)-6-phenylpyridine have been explored as multipotent therapeutic molecules for diseases like Alzheimer's, highlighting their potential in medicinal chemistry (Samadi et al., 2010).

Safety And Hazards


  • Toxicity : AMPP should be handled with care due to its potential toxicity.

  • Irritant : It may cause skin and eye irritation.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on AMPP continues to explore its:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Applications : Explore its use in materials science, catalysis, and other fields.


properties

IUPAC Name

(6-phenylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIJLYUDLSFLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578172
Record name 1-(6-Phenylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-6-phenylpyridine

CAS RN

162614-74-6
Record name 1-(6-Phenylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Wang, XQ Hao, XX Zhang, JF Gong, MP Song - Dalton Transactions, 2011 - pubs.rsc.org
… The synthesis of the required N-substituted-2-aminomethyl-6-phenylpyridine ligands 2a–c is easily done starting from commercially available 6-bromo-2-picolinaldehyde in two steps as …
Number of citations: 60 pubs.rsc.org
L Fanfoni, F Felluga, F Benedetti, P Rigo, W Barattab - researchgate.net
… As a part of this work we report here a short and convenient synthesis of chiral non racemic 2aminomethyl-6-phenylpyridine-type and 2-aminomethylbenzo[h]quinoline-type ligands 3 …
Number of citations: 0 www.researchgate.net
K Li, JL Niu, MZ Yang, Z Li, LY Wu, XQ Hao… - …, 2015 - ACS Publications
… (2′-imidazolinyl)benzene (Phebim) and 1,3-bis(benzimidazol-2′-yl)benzene (Bzimb) and unsymmetrical 2-aryl-6-(oxazolinyl)pyridine, N-substituted-2-aminomethyl-6-phenylpyridine, …
Number of citations: 66 pubs.acs.org
A Hadzovic, D Song, CM MacLaughlin… - Organometallics, 2007 - ACS Publications
… The ligand was prepared according to Scheme 3 following a route based partly on the previously reported synthesis of 2-aminomethyl-6-phenylpyridine. Refluxing the alcohol 1a in a …
Number of citations: 92 pubs.acs.org
T Wang, XQ Hao, JJ Huang, K Wang, JF Gong… - …, 2014 - ACS Publications
… In a previous work, we reported the achiral CNN pincer Pd complexes with N-substituted-2-aminomethyl-6-phenylpyridine ligands, which were easily synthesized from commercially …
Number of citations: 68 pubs.acs.org
MP Singh, F Saleem, RS Pal, AK Singh - New Journal of Chemistry, 2017 - pubs.rsc.org
… The Pd(II) complex of an unsymmetrical (C, N, N) pincer 43 (N-tolyl-2-aminomethyl-6-phenylpyridine) is reported as a catalyst for the allylation of 4-bromobenzaldehyde but requires 5 …
Number of citations: 9 pubs.rsc.org
T Wang, H Xie, L Liu, WX Zhao - Journal of Organometallic Chemistry, 2016 - Elsevier
… In our previous work, we reported the achiral CNN pincer Pd(II) complexes with N-substituted-2-aminomethyl-6-phenylpyridine ligands, which were used as effective catalysts for …
Number of citations: 45 www.sciencedirect.com

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